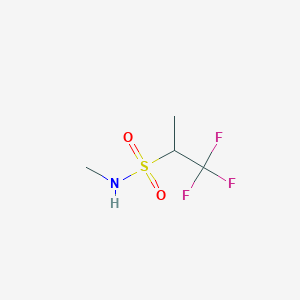
1,1,1-trifluoro-N-methylpropane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 1,1,1-Trifluoro-N-methylpropane-2-sulfonamide is a chemical compound with the CAS number 1443981-78-9.
- Its molecular weight is approximately 191.17 g/mol.
- The compound’s structure consists of a trifluoromethyl group (CF₃), a methyl group (CH₃), and a sulfonamide functional group (SO₂NH₂).
- It is a colorless liquid with no specific boiling point information available.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of 1,1,1-Trifluoro-N-methylpropane-2-sulfonamide are not widely documented.
- Industrial production methods may involve fluorination of appropriate precursors or direct sulfonation of related compounds.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions, including:
Substitution reactions: Involving replacement of functional groups.
Oxidation reactions: In which the sulfonamide or other moieties may be oxidized.
Reduction reactions: Potentially reducing the trifluoromethyl group.
- Common reagents and conditions depend on the specific reaction, but typical reagents include strong acids, bases, and oxidizing agents.
- Major products formed would vary based on the reaction type.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis due to its unique trifluoromethyl and sulfonamide functionalities.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Limited information is available regarding industrial applications.
Wirkmechanismus
- The exact mechanism by which 1,1,1-Trifluoro-N-methylpropane-2-sulfonamide exerts its effects remains elusive.
- Molecular targets and pathways involved require further research.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- related sulfonamides and trifluoromethyl-containing compounds could be explored for comparative analysis.
Remember that while this compound shows promise, ongoing research is essential to fully understand its properties and applications.
Eigenschaften
Molekularformel |
C4H8F3NO2S |
|---|---|
Molekulargewicht |
191.17 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C4H8F3NO2S/c1-3(4(5,6)7)11(9,10)8-2/h3,8H,1-2H3 |
InChI-Schlüssel |
GXYUZIFWFCHRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


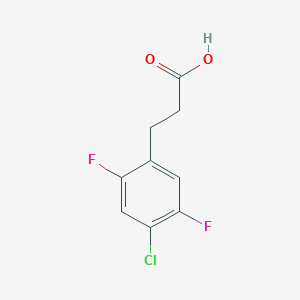
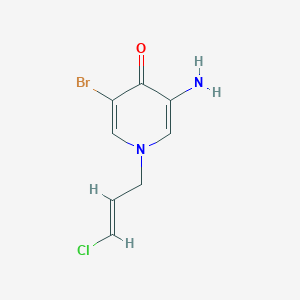
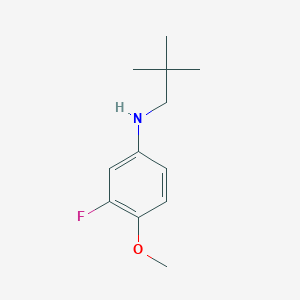
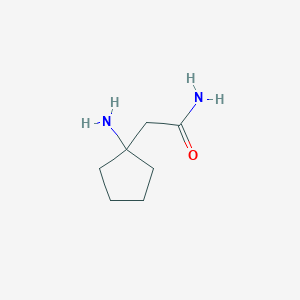
![2-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B13071665.png)
![11-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13071677.png)
![tert-butyl4-{4-[(Z)-N'-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B13071678.png)
![Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13071690.png)

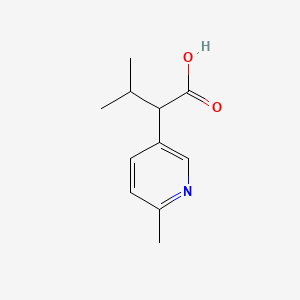
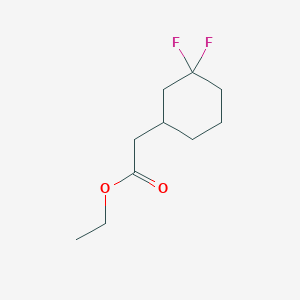

![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)

